N-(2,4-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N-(2,4-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a pyridin-3-yl group and a tetrahydroisoquinoline moiety. The compound’s design integrates aromatic and heterocyclic components, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-9-10-23(19(2)14-18)29-26(32)25(31)28-16-24(21-8-5-12-27-15-21)30-13-11-20-6-3-4-7-22(20)17-30/h3-10,12,14-15,24H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUECEQOMVUDCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that could be explored for therapeutic uses.
Chemical Structure
The compound features a combination of a dimethylphenyl group and a pyridine ring linked to a tetrahydroisoquinoline moiety. This structural diversity is significant for its interaction with biological targets.
1. Pharmacological Properties
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antidepressant Effects : Compounds containing tetrahydroisoquinoline structures have been investigated for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
- CNS Activity : The presence of the pyridine and isoquinoline moieties suggests possible interactions with central nervous system receptors, potentially influencing mood and cognition.
2. In Vitro Studies
Recent studies have demonstrated the following:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes relevant to disease pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways .
- Cell Viability Assays : In vitro assays using cell lines have shown that the compound can affect cell proliferation rates, indicating potential anti-cancer properties.
3. In Vivo Studies
Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:
- Behavioral Tests : In rodent models, administration of the compound has shown alterations in behavior consistent with anxiolytic or antidepressant effects, suggesting its potential utility in treating mood disorders.
- Toxicity Assessments : Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses.
Data Tables
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Potential COX inhibition | |
| Antidepressant Effects | Improved behavior in rodent models | |
| Cell Viability | Reduced proliferation in cancer cell lines |
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Case Study 1 : A study on a related tetrahydroisoquinoline derivative showed significant antidepressant effects in clinical trials, leading to further exploration of similar compounds for mood disorders.
- Case Study 2 : Research involving pyridine derivatives indicated their role as effective anti-inflammatory agents, suggesting that this compound may share this property.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2,4-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide. For instance, derivatives of pyrimidine and quinoxaline have shown promising results against various cancer cell lines. Research indicates that modifications in the phenyl and pyridine rings can enhance the selectivity and potency of these compounds against tumor cells .
Neuroprotective Effects
Compounds with similar structures are being investigated for neuroprotective effects. The tetrahydroisoquinoline moiety is known for its role in neuroprotection and cognitive enhancement. Studies suggest that derivatives can inhibit neurodegenerative processes and may be beneficial in treating conditions such as Alzheimer's disease .
Receptor Interaction
The compound's structure suggests potential interactions with various biological receptors. For example, the presence of the pyridine ring indicates possible activity at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have been implicated in several neurological disorders .
Enzyme Inhibition
Research into related compounds has shown their ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, inhibitors targeting vascular endothelial growth factor receptor (VEGFR) pathways have been developed from similar chemical frameworks, suggesting that this compound may exhibit similar properties .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through multi-step reactions involving readily available starting materials. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
| Structural Component | Description | Impact on Activity |
|---|---|---|
| 2,4-Dimethylphenyl | Aromatic system | Enhances lipophilicity |
| Pyridin-3-yl | Heterocyclic ring | Potential receptor binding |
| Tetrahydroisoquinoline | Alkaloid structure | Neuroprotective effects |
Case Studies
Several case studies illustrate the therapeutic potential of compounds related to this compound:
- Antitumor Activity : A study demonstrated that a similar compound exhibited IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines (HCT-116 and MCF-7), indicating strong antitumor potential .
- Neuroprotective Research : Investigations into tetrahydroisoquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro models of neurodegeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound is compared below with two analogs from the evidence:
Key Observations :
- Fluorine vs. Methyl Groups : The difluorophenyl substituent in the analog enhances metabolic stability and electronegativity compared to the dimethylphenyl group in the target compound. This may improve bioavailability in hydrophobic environments.
- Pyridine vs. Thiophene : The pyridin-3-yl group in the target compound facilitates π-π stacking interactions in receptor binding, whereas the thiophen-3-yl group in introduces sulfur-based hydrophobic interactions.
- Backbone Differences : The sulfamoyl-pentanamide structure in increases polarity and molecular weight, likely reducing blood-brain barrier permeability compared to the ethanediamide core of the target compound.
Research Findings and Limitations
- Structural Insights : Crystallographic data for the target compound are absent in the evidence, but tools like SHELX could resolve its 3D conformation, critical for understanding receptor interactions.
- In Vitro Studies: No direct cell culture or toxicity data are provided. However, platforms for 3D cell culture could evaluate its effects on neuronal models, given the tetrahydroisoquinoline motif.
- Gaps in Evidence : Pharmacokinetic data (e.g., logP, IC₅₀) and synthetic yields are unavailable, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
